4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the class of benzothiazines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the annulation of the thiazine ring to a pre-existing aromatic system. One common method is the reaction of 2-aminobenzothiazoles with terminal alkynes under metal-organic framework catalysis. This reaction proceeds efficiently in the presence of a copper-based framework catalyst, cesium carbonate, and di-tert-butyl peroxide, leading to high yields of the desired benzothiazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazine rings .
Scientific Research Applications
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Uniqueness
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the dimethoxyphenethyl group and the carbonitrile functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-6-4-13(9-17(16)24-2)7-8-21-15-5-3-14(11-20)10-18(15)25-12-19(21)22/h3-6,9-10H,7-8,12H2,1-2H3 |
InChI Key |
CYMRIDBSEHGZFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CSC3=C2C=CC(=C3)C#N)OC |
Origin of Product |
United States |
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